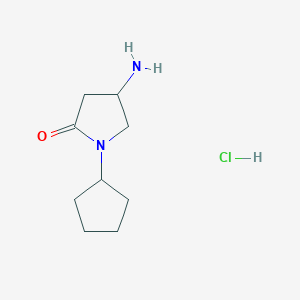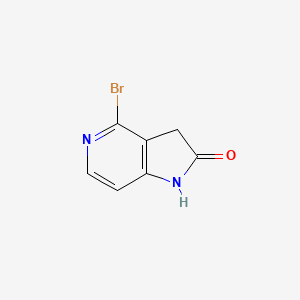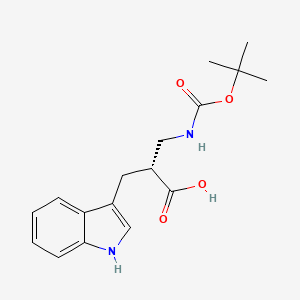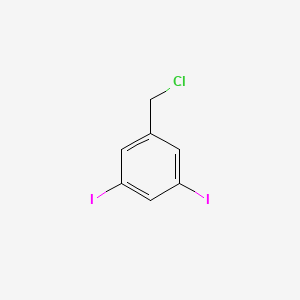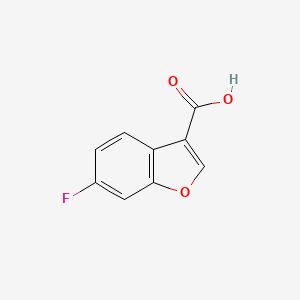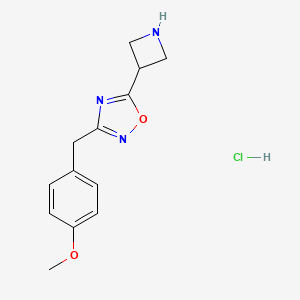
5-Azetidin-3-yl-3-(4-methoxybenzyl)-1,2,4-oxadiazole hydrochloride
Descripción general
Descripción
5-Azetidin-3-yl-3-(4-methoxybenzyl)-1,2,4-oxadiazole hydrochloride (5-AOMB-1,2,4-oxadiazole hydrochloride) is a novel compound with a wide range of applications in the fields of medicine, biochemistry, and chemical synthesis. It is a heterocyclic compound, containing an azetidine ring and an oxadiazole ring. 5-AOMB-1,2,4-oxadiazole hydrochloride is a white crystalline solid with a molecular weight of 478.79 g/mol and a melting point of 121-123°C.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Compounds incorporating 1,3,4-oxadiazole and azetidinone frameworks have been extensively synthesized for their promising biological activities. For instance, Schiff base indole derivatives bearing 1,3,4-oxadiazole, thiazolidinone, and azetidinone moieties were synthesized and exhibited remarkable antibacterial, antioxidant, antituberculosis, and anticancer activities. Notably, methoxy-substituted compounds demonstrated significant cytotoxic activity against tumor cell lines and strong antioxidant power (Verma, Saundane, & Meti, 2019). Another study highlighted the synthesis and characterization of quinoline nucleus-containing 1,3,4-oxadiazole and 2-azetidinone derivatives, which showed significant antimicrobial activity against various bacterial and fungal strains (Desai & Dodiya, 2014).
Antimicrobial and Antitumor Applications
The antimicrobial and antitumor potential of these compounds is a key area of interest. For example, new indolyl-1,3,4-oxadiazole derivatives were evaluated for their antineoplastic activity, underscoring the therapeutic potential of oxadiazole derivatives in cancer treatment (Farghaly, Haider, & Lee, 2012). Additionally, novel heterocyclic compounds derived from triazol and oxadiazole scaffolds were synthesized and displayed promising lipase and α-glucosidase inhibition, suggesting potential applications in metabolic disorder treatments (Bekircan, Ülker, & Menteşe, 2015).
Nematocidal and Antibacterial Activities
Recent research has also explored the nematocidal and antibacterial efficacy of oxadiazole derivatives. A study synthesized 1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety, which exhibited potent nematocidal activity against Bursaphelenchus xylophilus, suggesting their potential as lead compounds for nematicide development (Liu, Wang, Zhou, & Gan, 2022). Furthermore, the microwave synthesis of imidazolidine derivatives containing 1,3,4-oxadiazole moiety revealed enhanced antibacterial activity against Gram-negative bacteria, indicating their potential as antibacterial agents (Abood, Ali, Qabel, & Rasheed, 2018).
Propiedades
IUPAC Name |
5-(azetidin-3-yl)-3-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2.ClH/c1-17-11-4-2-9(3-5-11)6-12-15-13(18-16-12)10-7-14-8-10;/h2-5,10,14H,6-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVOTUZMSCNBPIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NOC(=N2)C3CNC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Azetidin-3-yl-3-(4-methoxybenzyl)-1,2,4-oxadiazole hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Propan-2-yl N-[(2S)-3-methyl-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2S)-3-methyl-2-(propan-2-yloxycarbonylamino)butanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-1-oxobutan-2-yl]carbamate](/img/structure/B1379002.png)

![2-([(4-Bromophenyl)sulfonyl]methyl)piperidine hydrochloride](/img/structure/B1379008.png)
![4-{[(4-Bromophenyl)sulfonyl]methyl}piperidine hydrochloride](/img/structure/B1379009.png)
